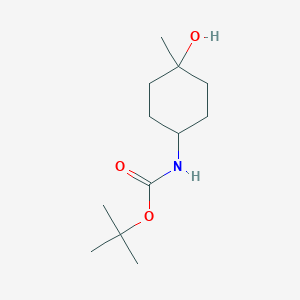

cis-4-(Boc-amino)-1-methylcyclohexanol

Descripción general

Descripción

cis-4-(Boc-amino)-1-methylcyclohexanol: is a chemical compound with the molecular formula C11H21NO3 . It is a derivative of cyclohexanol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with .

Protection of Amino Group: The amino group is protected using in the presence of a base such as . This step ensures that the amino group does not participate in subsequent reactions.

Hydroxyl Group Introduction: The hydroxyl group is introduced via of the methyl group using reagents like or .

Reduction: The resulting intermediate is then reduced to form using a reducing agent such as .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like or .

Reduction: The compound can undergo reduction to form various derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Halides, esters.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidines , which have potential anti-inflammatory and antitumor properties .

Biology:

- Acts as an intermediate in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

Medicine:

- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry:

- Employed in the production of fine chemicals and as a building block in the synthesis of complex organic molecules.

Mecanismo De Acción

The mechanism of action of cis-4-(Boc-amino)-1-methylcyclohexanol involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc-protected amino group allows for selective reactions at other sites of the molecule, making it a versatile compound in organic synthesis. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

- cis-4-(Boc-amino)cyclohexanol

- trans-4-(Boc-amino)cyclohexanol

- tert-butyl 4-hydroxycyclohexyl carbamate

Uniqueness:

- cis-4-(Boc-amino)-1-methylcyclohexanol is unique due to the presence of the methyl group, which can influence its steric and electronic properties compared to other similar compounds. This can result in different reactivity and selectivity in chemical reactions.

Actividad Biológica

Cis-4-(Boc-amino)-1-methylcyclohexanol is a cyclic amino alcohol characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino function. Its unique chiral structure allows it to interact with various biological targets, making it a compound of interest in medicinal chemistry and organic synthesis. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Chemical Formula : CHNO

- Molecular Weight : 229.32 g/mol

- IUPAC Name : rel-tert-butyl ((1s,4s)-4-hydroxy-4-methylcyclohexyl)carbamate

This compound acts primarily through interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to modulation of various biochemical pathways, influencing cellular functions and potentially offering therapeutic benefits.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Receptor Binding : The compound has shown potential as a ligand in receptor binding studies, which may lead to analgesic or anti-inflammatory effects.

- Drug Development : Ongoing studies are investigating its role in drug development, particularly how modifications to its structure can enhance therapeutic efficacy.

- Interaction Studies : Preliminary findings suggest that structural modifications can significantly impact binding affinities and biological activities, indicating its versatility as a pharmaceutical intermediate.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Analgesic Properties : In receptor binding assays, this compound has demonstrated an ability to modulate pain pathways, suggesting potential use in pain management therapies.

- Anti-inflammatory Effects : The compound's interaction with inflammatory mediators has been explored, showing promise in reducing inflammation in preclinical models.

- Synthetic Applications : As a building block in organic synthesis, this compound is utilized in the development of other biologically active compounds, showcasing its importance in medicinal chemistry.

Comparative Analysis

The following table summarizes the key features and biological activities of this compound compared to related compounds:

| Compound | Biological Activity | Key Features |

|---|---|---|

| This compound | Ligand for receptors; analgesic effects | Chiral structure; Boc-protected amino group |

| Trans-2-Aminocyclohexanol | Antitumor activity | Similar chiral properties; different pharmacodynamics |

| (S)-Ibuprofen | Anti-inflammatory | Non-steroidal; significant enantiomeric potency |

Propiedades

IUPAC Name |

tert-butyl N-(4-hydroxy-4-methylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-9-5-7-12(4,15)8-6-9/h9,15H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZKXFTPOGGFHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901169806 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233764-31-3 | |

| Record name | 1,1-Dimethylethyl N-(trans-4-hydroxy-4-methylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.